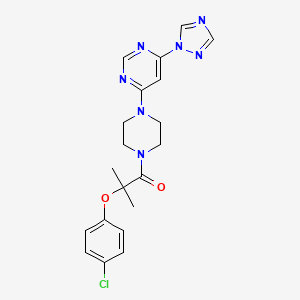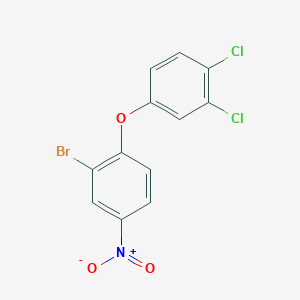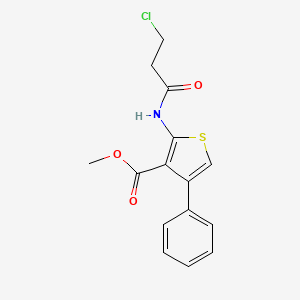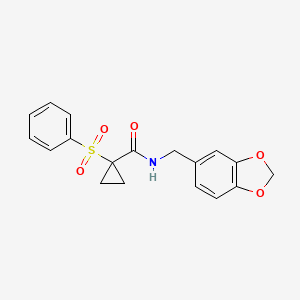
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound recognized for its distinct structural features. This compound integrates elements from both the quinoline and pyridine families, merging them into a unique framework that has attracted interest across multiple scientific disciplines.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline and pyridine derivatives.
Formation of Intermediates: These derivatives undergo specific functionalization reactions
Coupling Reaction: The pivotal step involves coupling these intermediates through the formation of an oxalamide linkage, facilitated by reagents like oxalyl chloride under anhydrous conditions.
Purification: The final product is often purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial-scale production typically involves optimized versions of the above synthetic routes, using bulk reagents and automated equipment to maximize yield and efficiency while minimizing costs.
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methylsulfonyl group, leading to various sulfone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially yielding dihydro or fully saturated analogs.
Substitution: The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions, allowing for diverse functional modifications.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: Nucleophiles such as alkoxides or electrophiles like halogenated compounds under mild to moderate temperatures.
Major Products:
Oxidation Products: Various sulfone derivatives.
Reduction Products: Saturated quinoline derivatives.
Substitution Products: Functionalized pyridine and quinoline derivatives with varied substituents.
Chemistry:
Utilized as a building block for the synthesis of more complex molecular structures.
Biology:
Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
Investigated for its possible roles in pharmaceutical development, particularly in areas requiring compounds with specific binding affinities or reactivity.
Industry:
Employed in the development of advanced materials with unique properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide exerts its effects is largely dictated by its ability to interact with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins.
Pathways Involved: The compound may interfere with signaling pathways or enzymatic activities, modifying biological responses or cellular functions.
Uniqueness:
The combination of a methylsulfonyl group on a tetrahydroquinoline scaffold and an oxalamide linkage to a pyridine moiety sets it apart from many other compounds.
Comparison with Similar Compounds
N1-(1-Phenyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a phenyl group instead of methylsulfonyl.
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(benzyl)oxalamide: Similar but with a benzyl group replacing the pyridine moiety.
Each of these analogs may share some properties with the original compound but will also have distinct characteristics based on their specific structural differences.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-4-5-13-7-8-14(11-16(13)22)21-18(24)17(23)20-12-15-6-2-3-9-19-15/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODIAHNIOFJSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2429135.png)
![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2429139.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
